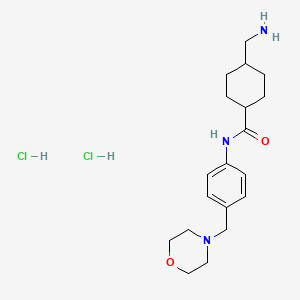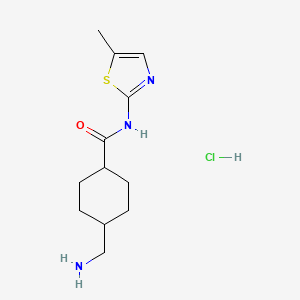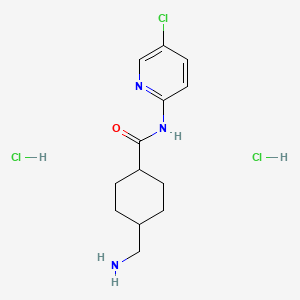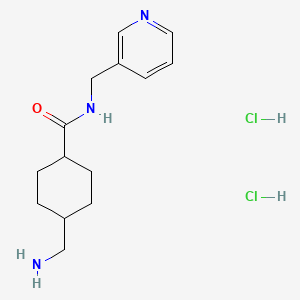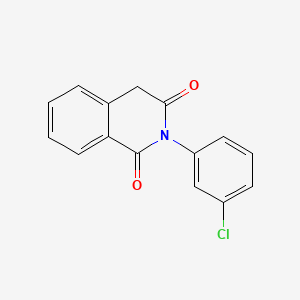
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-methyl-thiazol-2-yl)-amide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines a cyclohexane ring with an aminomethyl group and a carboxylic acid moiety, along with a thiazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride involves several steps:
Catalytic Hydrogenation: 4-hydroxybenzoic acid undergoes catalytic hydrogenation to form 4-hydroxycyclohexyl formic acid.
Esterification: The resulting 4-hydroxycyclohexyl formic acid is esterified to produce 4-hydroxycyclohexyl formic ether.
Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: 4-oxo cyclohexyl formic ether undergoes condensation with nitromethane to yield 4-nitryl methylene cyclohexyl formic ether.
Catalytic Hydrogenation: This intermediate is further hydrogenated to produce 4-aminomethyl cyclohexyl formic ether.
Hydrolysis and Conversion: Finally, the ether is hydrolyzed and converted to (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, cost-effectiveness, and minimal environmental impact. The use of efficient catalysts and reaction conditions is crucial to achieving these goals .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound is used to study enzyme interactions and protein binding due to its ability to mimic natural substrates .
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and resins .
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The aminomethyl group and carboxylic acid moiety play crucial roles in binding to these targets, leading to various biological effects. The thiazole ring enhances the compound’s stability and binding affinity .
類似化合物との比較
Similar Compounds
Tranexamic Acid: Similar structure but lacks the thiazole ring.
Aminocaproic Acid: Similar aminomethyl and carboxylic acid groups but different ring structure.
Uniqueness
The presence of the thiazole ring in (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride distinguishes it from other similar compounds. This ring enhances its stability and binding affinity, making it more effective in various applications .
特性
CAS番号 |
1204337-42-7 |
|---|---|
分子式 |
C12H20ClN3OS |
分子量 |
289.83 g/mol |
IUPAC名 |
4-(aminomethyl)-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H19N3OS.ClH/c1-8-7-17-12(14-8)15-11(16)10-4-2-9(6-13)3-5-10;/h7,9-10H,2-6,13H2,1H3,(H,14,15,16);1H |
InChIキー |
GQJWVPYCSBXBET-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NC(=O)C2CCC(CC2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


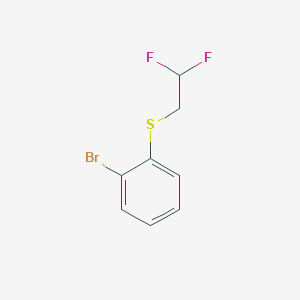
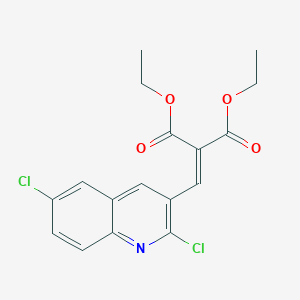
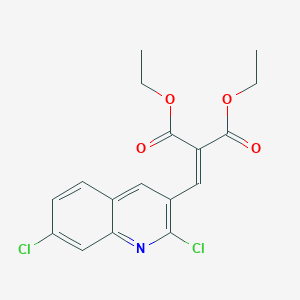
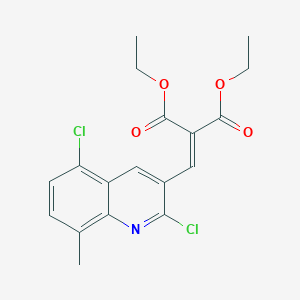
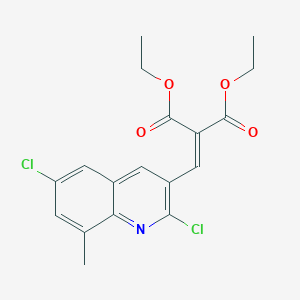
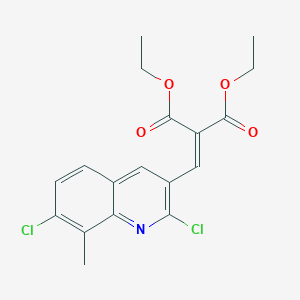
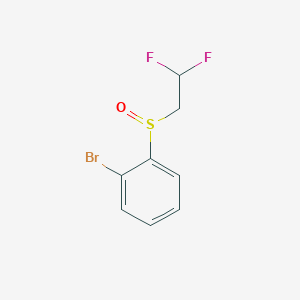
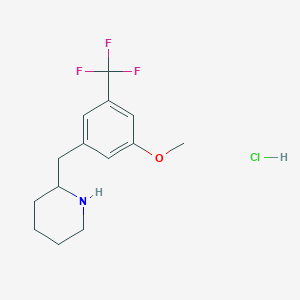
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)
